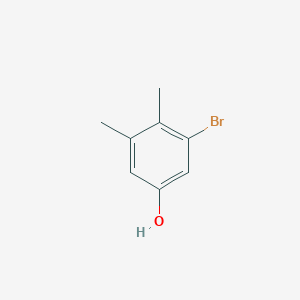

3-Bromo-4,5-dimethylphenol

Description

Significance of Phenolic Compounds in Organic Chemistry Research

Phenolic compounds are a class of organic molecules characterized by a hydroxyl (-OH) group attached directly to an aromatic ring. dergipark.org.trwikipedia.org This structural feature imparts unique chemical properties that make them invaluable in numerous areas of research and industry. researchgate.netwikipedia.org The hydroxyl group is an activating, ortho-, para-director, meaning it increases the electron density of the aromatic ring, making phenols highly reactive towards electrophilic aromatic substitution. savemyexams.com This enhanced reactivity allows for the introduction of various functional groups onto the aromatic ring under milder conditions than those required for benzene (B151609). savemyexams.com

Phenolic compounds are not only important as versatile synthetic precursors but also for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov Their ability to act as antioxidants is linked to the stability of the phenoxide ion formed upon deprotonation. researchgate.net Found abundantly in nature, they are the subject of extensive research for their potential health benefits and applications in pharmaceuticals and food science. nih.govscielo.org In the laboratory, they serve as foundational materials for the synthesis of more complex molecules, polymers, and dyes. wikipedia.org

Overview of Brominated Phenols in Chemical Synthesis and Mechanistic Studies

The introduction of a bromine atom onto a phenolic ring creates a brominated phenol (B47542), a class of compounds with significant utility in organic synthesis. Brominated phenols are key intermediates and building blocks for a variety of synthetic targets, including pharmaceuticals and biologically active natural products. researchgate.net The bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds.

Furthermore, the process of brominating phenols is a subject of mechanistic studies itself. The high reactivity of the phenol ring means that bromination can often lead to multiple substitutions, and achieving regioselectivity (the specific placement of the bromine atom) can be a synthetic challenge. cdnsciencepub.comrsc.org Researchers investigate various brominating agents and reaction conditions to control the outcome of these reactions. savemyexams.com The study of brominated phenols also extends to understanding their environmental presence and formation, as they can be generated through natural processes. nih.gov

Research Context and Importance of 3-Bromo-4,5-dimethylphenol as a Synthetic Intermediate

Within the family of brominated phenols, this compound (CAS Number: 71942-14-8) is a specific isomer recognized for its role as a synthetic intermediate. chemicalbook.com Its structure, featuring a bromine atom and two methyl groups on the phenol ring, provides a distinct pattern of reactivity and steric hindrance that chemists can exploit in multi-step syntheses.

This compound is utilized in the preparation of other phenolic derivatives and potential activity inhibitors. chemicalbook.com The starting material for its synthesis is often 3,4-dimethylphenol (B119073) (also known as 3,4-xylenol). chemicalbook.inchemicalbook.com The bromination of 3,4-dimethylphenol can lead to various isomers, and specific conditions are required to favor the formation of the 3-bromo product. rsc.org

The physical and chemical properties of this compound are summarized in the table below, based on available data.

| Property | Value | Source |

|---|---|---|

| CAS Number | 71942-14-8 | chemicalbook.comchemicalbook.comarctomsci.comsigmaaldrich.com |

| Molecular Formula | C₈H₉BrO | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 201.06 g/mol | chemicalbook.comchemicalbook.com |

| Melting Point | 103 °C | chemicalbook.com |

| Boiling Point (Predicted) | 271.9 ± 35.0 °C | chemicalbook.com |

| Purity | 97% | sigmaaldrich.com |

While extensive, detailed research findings specifically on the applications of this compound are not as widespread as for some of its isomers, its availability and defined chemical structure make it a valuable tool for organic chemists in academic and industrial research, enabling the synthesis of novel and complex molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVYZGLNIKGKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504510 | |

| Record name | 3-Bromo-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71942-14-8 | |

| Record name | 3-Bromo-4,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 3 Bromo 4,5 Dimethylphenol

Electrophilic Aromatic Substitution Reactions

The hydroxyl (-OH), bromine (-Br), and methyl (-CH₃) groups on the aromatic ring of 3-bromo-4,5-dimethylphenol play a crucial role in determining the course of electrophilic aromatic substitution (EAS) reactions.

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. This is known as the directing effect. pressbooks.pub

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho-, para-director. pressbooks.pubsavemyexams.com It donates electron density to the benzene ring through resonance, increasing the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack. savemyexams.com

Methyl Groups (-CH₃): Alkyl groups like methyl are activating groups and ortho-, para-directors. libretexts.org They donate electron density to the ring through an inductive effect and hyperconjugation. makingmolecules.com

Bromine (-Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.pub

In this compound, the powerful activating and directing effect of the hydroxyl group is expected to dominate. makingmolecules.com The two methyl groups further activate the ring. The bromine atom, while deactivating, will also direct incoming electrophiles to the ortho and para positions relative to itself. The interplay of these effects determines the regioselectivity of further substitutions.

When multiple substituents are present, their directing effects can be either complementary (reinforcing) or competitive. makingmolecules.com In the case of this compound, the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. The methyl groups also direct to their respective ortho and para positions. The final substitution pattern will be a result of the combined influence of these groups, with the hydroxyl group likely exerting the strongest control. makingmolecules.com

The activated nature of the phenolic ring in this compound makes it reactive towards various electrophilic substitution reactions.

Nitration: Phenols are more reactive than benzene and can be nitrated under milder conditions. savemyexams.com For instance, the nitration of some phenols can be achieved using dilute nitric acid at room temperature. savemyexams.com The nitration of 3,4-dimethylphenol (B119073) with cerium (IV) ammonium (B1175870) nitrate (B79036) has been shown to be a mild and efficient method for ortho-mononitration. arkat-usa.org The nitration of 3,4,6-tribromo-2,5-dimethylphenol gives 4-nitrocyclohexa-2,5-dienones as initial products. publish.csiro.au

Sulfonation: The sulfonation of phenols can also proceed under various conditions. For example, 3-methoxyphenol (B1666288) reacts with sulfur trioxide to yield a mixture of sulfonic acids. researchgate.net

Halogenation: Phenols readily react with halogens. For example, phenol (B47542) reacts with bromine water at room temperature without a catalyst to produce 2,4,6-tribromophenol (B41969). savemyexams.comsparkl.me The bromination of 3,5-dimethylphenol (B42653) with molecular bromine in acetic acid is a method used to prepare 2,4,6-tribromo-3,5-dimethylphenol. cdnsciencepub.com The reaction of phenols with tetraalkylammonium tribromides provides a selective method for bromination. oup.com

The table below summarizes the expected reactivity for these reactions.

| Reaction | Reagent | Expected Reactivity |

| Nitration | Dilute HNO₃ | High, ortho- and para- to -OH |

| Sulfonation | H₂SO₄ | High, ortho- and para- to -OH |

| Halogenation | Br₂/H₂O | Very High, likely polysubstitution |

Bromination of phenols can be a reversible process, leading to isomerization and disproportionation of the resulting bromophenols, especially in the presence of hydrogen bromide. acs.orgacs.org This phenomenon has been observed for various bromophenols under mild conditions. acs.org For instance, the initial kinetic product of bromination may rearrange to a thermodynamically more stable isomer. acs.orgcdnsciencepub.com

Studies have shown that para-bromophenols can undergo hydrogen bromide-catalyzed isomerization and disproportionation. acs.org Similarly, tetramethylammonium (B1211777) bromide in trifluoromethanesulfonic acid is an effective reagent for these transformations. cdnsciencepub.comresearchgate.net This process involves the liberation of bromine, which can then re-brominate the phenol or other phenols present in the mixture. cdnsciencepub.com For example, reacting 2-bromo-p-cresol with tetramethylammonium bromide in the presence of 3,4-dimethylphenol resulted in the formation of 5-bromo-3,4-dimethylphenol. cdnsciencepub.com

These reactions proceed through the formation of intermediate benzenonium ions, involving slow debromination and subsequent rapid rebromination. acs.org

Reactivity Towards Nitration, Sulfonation, and Halogenation

Oxidative Transformations

The phenolic group in this compound is susceptible to oxidation, leading to a variety of transformation products.

Phenols can undergo oxidative coupling to form biphenol and other dimeric structures. researchgate.net This process often involves the formation of phenoxyl radicals as intermediates. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by factors such as the reaction conditions and the structure of the phenol.

For example, the oxidation of 3,5-dimethylphenol with di-t-butyl peroxide at high temperatures yields the ortho-ortho coupled dimer as the major product. Various metal catalysts, including those based on vanadium and chromium, have been developed to promote the selective oxidative coupling of phenols. researchgate.netcore.ac.uk An oxidative photocatalytic method for the homo- and cross-coupling of phenols has also been described. amazonaws.com

This compound can react with various oxidizing agents. For instance, the oxidation of the related compound 2-bromo-4,5-dimethylphenol (B1295274) with Fremy's salt leads to the formation of 3-bromo-4,5-dimethyl-pyrocatechol. researchgate.net The oxidation of phenols can also be achieved using reagents like oxone in the presence of halide sources for oxidative halogenation. nii.ac.jp The oxidation of phenols can sometimes lead to the formation of quinones. uni.edu

Formation of Oxidative Coupling Products

Functional Group Modifications

The functional groups of this compound offer distinct sites for chemical modification, enabling the synthesis of a variety of derivatives.

The hydroxyl group of this compound behaves as a typical phenol, capable of undergoing reactions such as etherification and esterification. While specific examples for the 3-bromo isomer are not extensively documented in readily available literature, the reactivity can be inferred from similar compounds. For instance, the isomeric 4-bromo-3,5-dimethylphenol (B51444) readily undergoes etherification. In one synthetic route, it is reacted with 2-chloroethanol (B45725) in the presence of potassium carbonate (K2CO3) in acetonitrile (B52724) to yield 2-(4-bromo-3,5-dimethylphenoxy)ethanol. Another example involves its coupling with a functionalized azetidine (B1206935) to form an ether linkage. vulcanchem.com Similarly, etherification can be achieved by reacting the phenol with alkyl halides, such as methyl iodide, in the presence of a base. lookchem.com

Esterification, another characteristic reaction of phenols, would involve reacting this compound with acyl halides or anhydrides in the presence of a base to form the corresponding phenyl esters. These reactions are fundamental transformations in organic synthesis, often employed to protect the hydroxyl group or to synthesize molecules with specific properties.

Table 1: Representative Etherification Reactions of Isomeric Bromodimethylphenols

| Reactant | Reagents | Product | Reaction Type | Source |

|---|---|---|---|---|

| 4-Bromo-3,5-dimethylphenol | 2-Chloroethanol, K₂CO₃, Acetonitrile | 2-(4-Bromo-3,5-dimethylphenoxy)ethanol | Williamson Ether Synthesis | |

| 4-Bromo-3,5-dimethylphenol | Methyl iodide | 4-Bromo-3,5-dimethylanisole | Etherification | lookchem.com |

The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic aromatic substitution requires strong electron-withdrawing groups to activate the aryl halide. acs.org While the phenol ring in this compound is considered electron-rich, modern methods like photoredox catalysis can enable formal SNAr reactions on such systems. For example, electron-rich halophenols have been coupled with azole nucleophiles under mild, photocatalytic conditions. acs.org Research has also explored SNAr reactions of electron-deficient aryl halides with phenols like 3,5-dimethylphenol, highlighting the complexities and potential for unexpected reaction pathways that may compete with or be influenced by trace metal catalysis. ulaval.ca

Metal-catalyzed Cross-Coupling: The bromine atom makes this compound an excellent candidate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures. mdpi.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system. acs.org

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.

Heck Coupling: Reaction with alkenes catalyzed by palladium.

These reactions provide a modular approach to diversify the structure of this compound, introducing a wide range of aryl, alkyl, alkynyl, and amino substituents at the C3 position. mdpi.comuzh.ch

Fluorination of phenols can lead to a variety of products, including fluorophenols and fluorinated cyclohexadienones. While direct studies on this compound are scarce, the fluorination of the isomeric 2-bromo-4,5-dimethylphenol with xenon difluoride (XeF₂) catalyzed by boron trifluoride etherate has been reported. researchgate.netchemicalbook.comresearchgate.net This reaction yielded three main products, demonstrating the complexity of the transformation. researchgate.netchemicalbook.com

The products formed were:

2-Bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone: The product of ipso-fluorination at the C4 position. researchgate.netchemicalbook.com

2-Bromo-3,4-dimethyl-6-fluorophenol: The result of fluorination ortho to the hydroxyl group. researchgate.netchemicalbook.com

6-Bromo-3,4-dimethyl-2-fluorophenol: The result of fluorination ortho to the hydroxyl group with apparent rearrangement. researchgate.netchemicalbook.com

This suggests that fluorination of this compound would likely proceed through similar pathways, involving electrophilic attack by fluorine on the activated aromatic ring, potentially leading to a mixture of fluorinated phenols and dienones. The reaction of 3,4-dimethylphenol with another electrophilic fluorinating agent, Selectfluor®, also results in the formation of a 4-fluoro-3,4-dimethylcyclohexa-2,5-dienone, further supporting the dienone pathway. sigmaaldrich.comsigmaaldrich.com

Table 2: Products of the Fluorination of 2-Bromo-4,5-dimethylphenol with Xenon Difluoride

| Product Name | Product Type | Source |

|---|---|---|

| 2-Bromo-4,5-dimethyl-4-fluorocyclohexa-2,5-dienone | Dienone | researchgate.netchemicalbook.com |

| 2-Bromo-3,4-dimethyl-6-fluorophenol | Fluorophenol | researchgate.netchemicalbook.com |

| 6-Bromo-3,4-dimethyl-2-fluorophenol | Fluorophenol | researchgate.netchemicalbook.com |

Reactions Involving the Bromine Atom (e.g., Nucleophilic Aromatic Substitution, Metal-catalyzed Cross-Coupling)

Mechanistic Studies of this compound Reactivity

Understanding the mechanisms of reactions involving this compound is key to controlling product formation and designing synthetic strategies.

A critical intermediate in the halogenation of phenols is the cyclohexadienone. Studies on the bromination of 3,4-dimethylphenol provide significant insight into these pathways. rsc.orgresearchgate.net The bromination of 3,4-dimethylphenol can lead to the formation of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone. rsc.org This dienone is a stable, isolable intermediate that can undergo further transformations. For instance, when dissolved in concentrated sulfuric acid, it rearranges to 2,5,6-tribromo-3,4-dimethylphenol. rsc.orgresearchgate.net This dienone-phenol rearrangement is a classic mechanistic pathway in phenol chemistry.

The formation of such dienones occurs through ipso attack, where the electrophile (e.g., Br⁺ or F⁺) adds to a carbon atom already bearing a substituent (in this case, a methyl group). researchgate.net The initial electrophilic attack on the activated phenol ring forms a carbocation intermediate, which is then stabilized by the loss of a proton or by rearrangement to form the dienone. The fluorination reactions mentioned previously also proceed via dienone intermediates. researchgate.netsigmaaldrich.com

Regioselectivity: The outcome of electrophilic substitution on the this compound ring is governed by the directing effects of the substituents. The hydroxyl group is a powerful activating ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. The bromine atom is deactivating but still directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the C2, C6, and C4 positions are electronically activated. However, the C4 position is already substituted with a methyl group.

C6 position: This position is ortho to the hydroxyl group and meta to the bromine, making it highly activated and a likely site for electrophilic attack.

C2 position: This position is ortho to the hydroxyl group and ortho to the bromine. It is electronically activated but may be subject to some steric hindrance from the adjacent bromine atom. rsc.org

Studies on the monobromination of various phenols show a strong preference for substitution at the para-position. mdpi.comresearchgate.net If the para-position is blocked, as it is in this compound (by a methyl group), substitution occurs preferentially at an available ortho-position. mdpi.comresearchgate.net The precise regioselectivity in transformations of this compound would depend on the specific electrophile and reaction conditions, with a probable preference for substitution at the C6 position.

Stereoselectivity: Stereoselectivity becomes relevant in reactions that create new chiral centers. For instance, in the formation of dienone intermediates, if subsequent reactions occur at the sp³-hybridized carbon, stereoisomers could be formed. Similarly, in metal-catalyzed cross-coupling reactions involving chiral ligands, enantioselective transformations are possible. However, without specific examples involving this compound, discussions of stereoselectivity remain theoretical.

Spectroscopic and Advanced Analytical Characterization in Research of 3 Bromo 4,5 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-bromo-4,5-dimethylphenol, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, due to their specific positions on the benzene (B151609) ring, exhibit characteristic chemical shifts and coupling patterns. The methyl protons, being chemically equivalent, typically appear as a singlet. The hydroxyl proton's signal can vary in position and appearance depending on the solvent and concentration.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.2 | Singlet or Doublet |

| Methyl (CH₃) | 2.1 - 2.3 | Singlet |

| Hydroxyl (OH) | 4.5 - 5.5 | Broad Singlet |

This table presents typical ¹H NMR data and may vary based on solvent and instrument parameters.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift influenced by its bonding environment. The carbon attached to the bromine atom, the hydroxyl group, and the methyl groups, as well as the other aromatic carbons, all resonate at characteristic frequencies.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C-OH | 150 - 153 |

| C-Br | 112 - 115 |

| Aromatic C-H | 125 - 138 |

| Aromatic C-CH₃ | 130 - 138 |

| Methyl (CH₃) | 18 - 20 |

This table presents typical ¹³C NMR data and may vary based on solvent and instrument parameters.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, advanced 2D NMR techniques are often employed. sci-hub.seacs.org

COSY (Correlation Spectroscopy) helps to identify protons that are coupled to each other, revealing neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl (O-H) group, the aromatic ring (C=C stretches), and the carbon-bromine (C-Br) bond. rsc.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (phenol) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (phenol) | 1150 - 1250 |

| C-Br Stretch | 500 - 600 |

This table presents typical IR absorption ranges and can be influenced by the physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of this compound. rsc.org The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern, which shows the breakdown of the molecule into smaller charged fragments, provides further structural information.

Chromatographic Methods for Purity Assessment and Product Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC) is a common method used to determine the purity of volatile compounds like this compound. epa.govsettek.com By comparing the retention time of the sample to that of a known standard, the compound's identity can be confirmed, and the area of the peak can be used to quantify its purity. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. google.com Different HPLC methods can be developed using various stationary and mobile phases to achieve optimal separation of the desired product from any impurities. In some research, preparative HPLC has been used to isolate reaction products. researchgate.net

By integrating the data obtained from these diverse analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring the quality and reliability of the compound for its intended research applications.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of moderately polar and non-volatile compounds like this compound. The method's versatility allows for its application in both preparative-scale isolation and precise analytical-scale quantification. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing phenols. researchgate.netsielc.com In this setup, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. mdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For phenolic compounds, the mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with the addition of an acid like phosphoric acid or formic acid to control the ionization of the phenolic hydroxyl group and ensure sharp, symmetrical peaks. sielc.commdpi.com

Detection is commonly achieved using a Diode-Array Detector (DAD) or a variable wavelength UV-VIS detector. mdpi.com The aromatic ring in this compound allows for strong absorbance in the ultraviolet region, enabling sensitive detection. A study on 17 different phenolic compounds demonstrated that detection wavelengths between 268 nm and 316 nm are effective for this class of compounds. mdpi.com While specific operational parameters for this compound are not extensively detailed in the literature, the analysis of structurally similar compounds, such as other halogenated and methylated phenols, provides a framework for method development. mdpi.com For instance, a robust method for separating multiple phenols was achieved with a gradient elution program on a C18 column, separating 17 compounds in under 27 minutes. mdpi.com Preparative HPLC can also be utilized to isolate the compound from reaction mixtures for further spectroscopic identification. researchgate.net

Below is a table of typical parameters for the HPLC analysis of phenolic compounds, which would be a starting point for the specific analysis of this compound.

| Parameter | Typical Value / Condition | Source |

| Chromatography System | High-Performance Liquid Chromatograph | mdpi.com |

| Column | Eclipse XDB-C18 (150 × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Elution Mode | Gradient | mdpi.com |

| Flow Rate | 0.6 mL/min | mdpi.com |

| Column Temperature | 20 °C | mdpi.com |

| Detection | Diode-Array Detector (DAD) | mdpi.com |

| Detection Wavelength | 280 nm (typical for phenols) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. epa.govgeologyscience.ru For the analysis of phenols, GC provides high-resolution separation, while MS offers definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragmentation pattern. uvic.ca

Phenolic compounds, including this compound, can be analyzed directly or after a derivatization step. epa.govsettek.com Direct analysis of underivatized phenols is typically performed using a gas chromatograph equipped with a Flame Ionization Detector (GC-FID). epa.gov However, derivatization is often employed to increase the volatility and thermal stability of the phenols, leading to improved peak shape and sensitivity. epa.govuvic.ca A common derivatization agent is α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which converts the acidic phenol (B47542) into its corresponding pentafluorobenzyl ether, a derivative that is highly responsive to an Electron Capture Detector (ECD). epa.govsettek.com

The GC separation is typically carried out on a fused-silica capillary column, such as one with a DB-5 or DB-5ms stationary phase, which offers excellent resolution for a wide range of analytes. epa.govhpst.cz The GC oven is subjected to a temperature program that ramps from a lower initial temperature to a higher final temperature to ensure the elution of all compounds of interest from the column.

The mass spectrometer, operating in Electron Ionization (EI) mode, bombards the eluted compounds with electrons, causing fragmentation. The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. While a specific mass spectrum for this compound is not available in the searched literature, analysis of related compounds shows characteristic isotopic patterns from the bromine atom and fragmentation corresponding to the loss of methyl groups or other substituents.

The following table outlines typical instrumental parameters for the GC-MS analysis of phenolic compounds.

| Parameter | Typical Value / Condition | Source |

| Gas Chromatograph | Agilent 8890 GC system or equivalent | hpst.cz |

| Mass Spectrometer | Triple Quadrupole GC/MS or equivalent | hpst.cz |

| GC Column | Agilent J&W DB-5ms UI, 20 m x 0.18 mm, 0.18 µm | hpst.cz |

| Carrier Gas | Helium or Hydrogen | hpst.cz |

| Inlet Mode | Split/Splitless | hpst.cz |

| Inlet Temperature | 250 - 280 °C | hpst.cz |

| Oven Program | Example: 50°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min | epa.gov |

| MS Source | Electron Ionization (EI) | hpst.cz |

| Ion Source Temperature | 230 - 300 °C | hpst.cz |

| Mass Range | 50 - 550 amu | uvic.ca |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4,5 Dimethylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement, yielding information about energy, electron distribution, and other molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation. For 3-Bromo-4,5-dimethylphenol, this involves optimizing the bond lengths, bond angles, and dihedral angles, including the orientation of the hydroxyl group relative to the aromatic ring and its substituents.

These calculations reveal how the electronic properties of the phenol (B47542) ring are influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups. The resulting electron density distribution and molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. mdpi.com Theoretical studies on similar phenolic compounds often utilize DFT methods like B3LYP with basis sets such as 6-311++g(2d,2p) to achieve a high level of accuracy for both geometric and electronic properties. nih.govacs.org

Some basic computational descriptors have been calculated for this compound and its isomer, 2-Bromo-4,5-dimethylphenol (B1295274), which share several key properties.

| Property | Value (this compound) | Value (2-Bromo-4,5-dimethylphenol) | Significance |

| Topological Polar Surface Area (TPSA) | 20.23 Ų chemscene.com | 20.23 Ų chemscene.com | Relates to drug transport properties. |

| LogP (Octanol-Water Partition Coefficient) | 2.77154 chemscene.com | 2.77154 chemscene.com | Measures hydrophobicity. |

| Hydrogen Bond Acceptors | 1 chemscene.com | 1 chemscene.com | Indicates potential for H-bond formation. |

| Hydrogen Bond Donors | 1 chemscene.com | 1 chemscene.com | Indicates potential for H-bond formation. |

| Rotatable Bonds | Not specified | 0 chemscene.com | Relates to conformational flexibility. |

This interactive table summarizes key computed properties for this compound and a close isomer.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. thermofisher.com Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. While specific calculated spectra for this compound are not available in the reviewed literature, the methodology is standard for structural elucidation of novel or synthesized compounds. For instance, experimental spectral data for related compounds like 4-Bromo-3,5-dimethylphenol (B51444) and 2-Bromo-4,6-dimethylphenol are available in public databases and serve as a reference for comparison. nih.govnih.gov

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. nih.gov Key among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Other global reactivity descriptors can also be calculated to provide a more detailed picture of chemical behavior. nih.gov

| Reactivity Descriptor | Definition | Predicted Significance for this compound |

| Ionization Potential (IP) | Energy required to remove an electron (approximated by -EHOMO). | Indicates the tendency to undergo oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added (approximated by -ELUMO). | Indicates the tendency to undergo reduction. |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (IP-EA)/2 ). | A higher value suggests greater stability. nih.gov |

| Chemical Softness (S) | Reciprocal of hardness (1/η). | A higher value suggests greater reactivity. nih.gov |

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | Quantifies the electrophilic nature of the compound. |

This interactive table outlines key reactivity descriptors derived from DFT calculations and their general significance.

Calculation of Spectroscopic Parameters

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or toxicity. ijsmr.insci-hub.se These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. sci-hub.senih.gov

To build a QSAR/QSTR model, a set of numerical parameters, known as molecular descriptors, must be calculated for each molecule. These descriptors encode different aspects of the molecular structure and are derived from theoretical calculations. For a compound like this compound, these descriptors fall into several categories:

Physicochemical Descriptors: These describe properties like hydrophobicity (LogP), water solubility, and molar volume. oup.com Hydrophobicity is a particularly important parameter for phenols, often correlating with their ability to cross biological membranes. jst.go.jp

Electronic Descriptors: These are derived from quantum chemical calculations and include HOMO and LUMO energies, dipole moment, and atomic charges. researchgate.net These descriptors quantify the electronic aspects that govern how a molecule interacts with biological targets.

Topological and Structural Descriptors: These describe the size, shape, and connectivity of the molecule, such as molecular weight, molecular complexity, and the number of specific functional groups. researchgate.net

The selection of relevant descriptors is a critical step in developing a robust QSAR model. ijsmr.in

Numerous QSAR/QSTR studies have been conducted on phenolic compounds to predict a wide range of activities. nih.gov These models often use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) and Deep Neural Networks (DNN) to correlate the calculated descriptors with observed activities. ijsmr.inijain.orgntua.gr

Examples of predictive models for phenols include:

Cytotoxicity: Models have been developed to predict the cytotoxicity of phenols against various cell lines, including cancer cells and the protozoan Tetrahymena pyriformis. ijsmr.innih.govntua.gr These models often show that a combination of hydrophobic, steric, and electronic effects determines the toxicity. ijsmr.in

Anticancer and Apoptosis Activity: QSAR studies have investigated the ability of phenols to induce programmed cell death (apoptosis) in cancer cells. nih.gov

Antibacterial Activity: The antibacterial properties of polyphenols against foodborne pathogens have been modeled using QSAR. frontiersin.org These models often highlight the importance of lipophilicity and electronic properties in determining antibacterial efficacy. frontiersin.org

Environmental Toxicity: QSTR models predict the acute toxicity of phenols to aquatic organisms like fish and daphnids, which is crucial for environmental risk assessment. jst.go.jp

While specific QSAR models predicting the activity of this compound were not found in the surveyed literature, its activity can be estimated using existing validated models for substituted phenols. For example, a study on the toxicity of phenols to Tetrahymena pyriformis included the related compound 4-Bromo-3,5-dimethylphenol, reporting a pIGC₅₀ value of 1.268, indicating its biological activity. ntua.grscholarsresearchlibrary.com Such data points are essential for building and validating broader predictive models.

Derivation of Descriptors for Structure-Property Relationships

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound. Through the modeling of reaction mechanisms and the analysis of transition states, researchers can gain a deep understanding of the factors that govern the synthesis and reactivity of this compound. These theoretical approaches allow for the exploration of reaction pathways, the calculation of energy barriers, and the prediction of kinetic outcomes, offering insights that are often difficult to obtain through experimental means alone.

Theoretical Elucidation of Bromination Pathways

The synthesis of this compound typically involves the electrophilic aromatic substitution (SEAr) of 4,5-dimethylphenol (also known as 3,4-dimethylphenol). Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanism of this bromination reaction.

The accepted mechanism for electrophilic aromatic substitution proceeds via a carbocation intermediate known as a Wheland intermediate or arenium ion. assets-servd.host For 4,5-dimethylphenol, the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. The incoming electrophile (e.g., Br⁺, or a complexed bromine species) will preferentially attack the positions ortho or para to the strongly activating hydroxyl group. Theoretical calculations can map the potential energy surface for the approach of the electrophile to the aromatic ring.

Quantum-chemical studies on similar phenolic compounds, such as 2,5-dimethylphenol (B165462) and 2,3,5-trimethylphenol, have been used to determine the most likely sites of substitution by analyzing the stability of the possible intermediates. open.ac.uk In these studies, calculations show that the substitution para to the hydroxyl group is often energetically favored due to the higher stability of the resulting intermediate carbocation. open.ac.uk

For the bromination of 4,5-dimethylphenol, there are three possible positions for electrophilic attack: C2, C3, and C6. Computational models can calculate the activation energy for the formation of the Wheland intermediate at each of these positions. The transition state for this step is characterized by the formation of the new C-Br bond and the disruption of the aromatic system. assets-servd.host

A typical computational workflow involves:

Reactant Optimization: The geometries of 4,5-dimethylphenol and the brominating agent are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state structures for bromine addition at each potential site (C2, C3, C6).

Intermediate Optimization: The geometries of the resulting Wheland intermediates are optimized.

Frequency Calculations: These are performed to confirm the nature of the stationary points (minima for reactants and intermediates, first-order saddle point for transition states) and to obtain thermodynamic data like Gibbs free energies.

While specific data for this compound is not extensively published, studies on related isomers like 4-chloro-3,5-dimethylphenol (B1207549) demonstrate the use of DFT to analyze reaction sites based on frontier molecular orbitals (HOMO/LUMO). researchgate.net The Highest Occupied Molecular Orbital (HOMO) indicates the region of the molecule most likely to donate electrons to an electrophile. For phenols, the HOMO density is typically highest at the ortho and para positions relative to the hydroxyl group, consistent with experimental observations of electrophilic substitution. researchgate.netresearchgate.net

| Position of Attack | Intermediate Formed | Relative Transition State Energy (kcal/mol) | Relative Intermediate Stability (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| C2 (ortho to -OH) | 2-Bromo-4,5-dimethylphenonium ion | +2.5 | +1.8 | Minor |

| C3 (ortho to -CH₃) | 3-Bromo-4,5-dimethylphenonium ion | 0.0 | 0.0 | Major |

| C6 (ortho to -OH) | 6-Bromo-4,5-dimethylphenonium ion | +2.8 | +2.1 | Minor |

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Understanding Energetics and Kinetics of Transformations

Beyond its synthesis, computational chemistry is vital for understanding the energetics and kinetics of subsequent reactions involving this compound. This includes modeling transformations like nucleophilic substitution, oxidation, or coupling reactions.

For example, in the oxidative degradation of similar bromophenols, computational studies have been used to propose reaction pathways and calculate the activation energies for various steps. rsc.org DFT calculations on the degradation of 4-chloro-3,5-dimethylphenol (a structural analog) have been used to explore possible reaction pathways initiated by radical species like •OH. researchgate.netresearchgate.net These studies determine the second-order rate constants for the reaction of the phenol with the radical species, providing kinetic insights into its environmental fate. researchgate.net

The process for modeling these transformations includes:

Mapping Reaction Coordinates: The entire path from reactants to products is mapped, identifying all intermediates and transition states.

Calculating Energy Profiles: The relative energies of all species along the reaction coordinate are calculated to create a detailed energy profile. This profile visually represents the energy barriers (activation energies) that must be overcome.

Applying Transition State Theory: The calculated activation energies can be used within the framework of Transition State Theory to estimate reaction rate constants (k) using the Eyring equation.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Type of Stationary Point |

|---|---|---|---|

| 1 | Reactants (this compound + Reagent) | 0.0 | Minimum |

| 2 | Transition State 1 (TS1) | +22.5 | Saddle Point |

| 3 | Intermediate 1 | +5.3 | Minimum |

| 4 | Transition State 2 (TS2) | +15.7 | Saddle Point |

| 5 | Products | -10.2 | Minimum |

This table represents a hypothetical reaction profile to illustrate the types of data generated from computational reaction mechanism studies. The rate-determining step would be the one with the highest activation barrier (Reactants → TS1).

These computational investigations provide a molecular-level picture of chemical transformations, complementing experimental work by explaining observed reactivity and selectivity, and guiding the design of new synthetic routes or degradation processes.

Biological Activity and Biomedical Research Prospects of 3 Bromo 4,5 Dimethylphenol

Antimicrobial and Antifungal Research Potential

Bromophenols, particularly those derived from marine sources like red algae, are recognized for possessing significant antimicrobial properties. ontosight.ai The incorporation of bromine atoms into a phenolic structure is known to enhance its biological activity, a feature that suggests potential for 3-Bromo-4,5-dimethylphenol as a subject of antimicrobial research.

The antibacterial efficacy of brominated phenols is well-documented. The substitution pattern of bromine atoms, hydroxyl groups, and other moieties on the phenol (B47542) ring plays a critical role in the compound's spectrum and potency of activity. mdpi.com For instance, studies on various natural and synthetic bromophenols have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com Many compounds sharing a 3-bromo-4,5-dihydroxybenzyl unit have shown notable antimicrobial effects, indicating the importance of this particular structural arrangement. mdpi.com

Research into closely related halogenated phenols provides specific insights. A study on 2-Bromo-4-chloro-3,5-dimethylphenol, a compound with a similar substitution pattern, demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus and moderate activity against the Gram-negative bacterium Escherichia coli. vulcanchem.com This suggests that the combination of halogen and methyl group substitutions on a phenolic ring can create effective antibacterial agents. Further research has shown that some bromophenol derivatives exhibit highly selective activity against Mycobacterium tuberculosis while showing no significant inhibition of other common Gram-positive or Gram-negative bacteria. jst.go.jp

Table 1: Comparative Antimicrobial Activity of a Structurally Related Halogenated Phenol

| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2-Bromo-4-chloro-3,5-dimethylphenol | 8 | vulcanchem.com |

| Escherichia coli | 2-Bromo-4-chloro-3,5-dimethylphenol | 32 | vulcanchem.com |

| Candida albicans | 2-Bromo-4-chloro-3,5-dimethylphenol | 16 | vulcanchem.com |

The potential of bromophenols extends to antifungal applications. Various bromophenol compounds isolated from marine red algae have demonstrated notable antifungal effects. google.com For example, 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane, isolated from the red alga Odonthalia corymbifera, was found to be highly active against several fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. researchgate.net

Studies on bromophenols from the alga Symphyocladia latiuscula also reported moderate growth inhibition against Candida albicans. researchgate.net The antifungal efficacy of 2-Bromo-4-chloro-3,5-dimethylphenol further supports the potential of this structural class, with a reported MIC of 16 µg/mL against C. albicans. vulcanchem.com Research also indicates that certain bromophenols may act as promising antifungal agents for crop protection by inhibiting essential fungal enzymes. mdpi.com

The antimicrobial mechanism of halogenated phenols is often multifaceted. For 2-Bromo-4-chloro-3,5-dimethylphenol, proposed mechanisms include the disruption of the microbial electron transport chain through binding to cytochrome P450 enzymes and the disruption of the cell membrane. vulcanchem.com The lipophilic nature of these compounds, enhanced by the bromine atom, allows for hydrophobic interactions with the lipid bilayers of microbial membranes, leading to increased permeability and cell lysis. vulcanchem.com

Another key mechanism identified for bromophenols is the inhibition of specific enzymes crucial for microbial survival. For example, some bromophenol derivatives have shown strong inhibition against isocitrate lyase (ICL), an enzyme essential for the glyoxylate (B1226380) cycle in certain fungi and bacteria. mdpi.com The inhibition of ICL is particularly relevant for the fungus Magnaporthe grisea, a major rice pathogen. mdpi.com Structure-activity relationship studies suggest that the diphenylmethane (B89790) skeleton and the bromine substituents are critical for ICL inhibition. mdpi.com

Studies on Antifungal Activities

Antioxidant Activity Research

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating substituents, such as hydroxyl and methyl groups, and the inclusion of bromine atoms can modulate this activity.

Bromophenols isolated from marine algae have consistently demonstrated potent radical scavenging capabilities. tsijournals.com The effectiveness of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. In these assays, many bromophenol dimers exhibit potent activities, with half-maximal effective concentrations (EC₅₀) in the low micromolar range, sometimes surpassing the activity of known antioxidants like butylated hydroxytoluene (BHT). tsijournals.com

Structure-activity relationship studies indicate that the number and position of hydroxyl groups are crucial for antioxidant activity; an increase in the number of hydroxyl groups generally leads to higher radical scavenging ability. mdpi.comtsijournals.com While the presence of bromine is key for antimicrobial action, its role in antioxidant activity appears to be more nuanced, with the phenolic hydroxyl groups playing the primary role. mdpi.com However, theoretical studies suggest that upon radical formation, the unpaired electron is delocalized over the aromatic ring and especially into the bromine substituent, which contributes to the stability of the resulting phenoxyl radical. acs.org

Table 2: DPPH Radical Scavenging Activity of Various Bromophenols

| Compound | Source/Type | EC₅₀ or IC₅₀ (µM) | Reference |

|---|---|---|---|

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Natural, from Odonthalia corymbifera | 5.0 | tsijournals.com |

| 2,2',3-tribromo-4,4',5,5'-tetrahydroxydiphenylmethane | Natural, from Odonthalia corymbifera | 10.0 | tsijournals.com |

| Bis(2,3,6-tribromo-4,5-dihydroxyphenyl)methane | Natural, from Symphyocladia latiuscula | 8.1 | mdpi.com |

| 2,3,6-tribromo-4,5-dihydroxybenzaldehyde | Natural, from Symphyocladia latiuscula | 24.7 | mdpi.com |

| Butylated hydroxytoluene (BHT) (Positive Control) | Synthetic Antioxidant | 81.8 | mdpi.com |

The antioxidant action of phenolic compounds proceeds through several potential mechanisms, primarily categorized as hydrogen atom transfer (HAT) and electron transfer (ET) pathways. The ET pathway can be further divided into sequential processes like Sequential Proton Loss Electron Transfer (SPLET). However, for many phenols, a concerted mechanism is favored.

Theoretical and mechanistic studies on bromophenols indicate that the Formal Hydrogen Atom Transfer (f-HAT) is often the predominant pathway for radical scavenging in both lipid (nonpolar) and aqueous (polar) environments. mdpi.comresearchgate.net In the HAT mechanism, a hydrogen atom (a proton and an electron together) is transferred in a single kinetic step from the phenolic hydroxyl group to the free radical, thus neutralizing it. acs.org Computational studies using density functional theory (DFT) have been employed to calculate the bond dissociation energies (BDEs) of the O-H bond and the ionization potentials (IPs) to predict the most likely mechanism. acs.org For bromophenols, the calculations often show that the HAT mechanism is thermodynamically more favorable than the ET-based pathways. mdpi.comacs.org

Evaluation of Radical Scavenging Capabilities

Enzyme and Protein Interaction Studies

The structural characteristics of this compound, particularly its phenolic hydroxyl group and bromine atom, make it a candidate for engaging in interactions with biological macromolecules. smolecule.com Research into these interactions is crucial for understanding its potential therapeutic effects.

Research on Molecular Targets and Pathways

While specific high-throughput screening studies on this compound are not extensively documented in publicly available literature, the broader class of brominated phenols has been a subject of interest. Bromophenols are known to be abundant in marine organisms and exhibit a range of biological activities, including enzyme inhibition. tandfonline.com The amino and hydroxyl groups present in phenolic compounds can form hydrogen bonds with the active sites of enzymes, thereby influencing their activity.

Derivatives of similar brominated phenols have been investigated for their effects on various enzymes. For instance, some bromophenol derivatives have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.com Another study identified a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, suggesting potential applications in cancer therapy. nih.gov These examples highlight the potential for brominated phenols to interact with and modulate the activity of specific enzymes.

Ligand Binding and Enzyme Inhibition Studies

The interaction of phenolic compounds with proteins is a well-established area of study. Phenols can act as competitive inhibitors for enzymes by binding to the active site. tandfonline.com The zinc ion in the active site of metalloenzymes like carbonic anhydrase is a critical target for inhibition, and phenols are known to bind to the zinc-bound solvent molecule. tandfonline.com

Specific to brominated phenols, research has demonstrated their potential as enzyme inhibitors. For example, various bromophenols have been shown to inhibit carbonic anhydrase isoenzymes. tandfonline.com Furthermore, derivatives of 4-amino-3,5-dimethylphenol, a structurally related compound, have been investigated for their inhibitory effects on cytochrome P450 enzymes, which could have implications for drug metabolism. The unique electronic properties and steric hindrance conferred by the bromine atom can influence the binding affinity and inhibitory potential of these compounds.

Role as a Precursor in Pharmaceutical Synthesis Research

This compound and its structural analogs serve as important building blocks in the synthesis of more complex and therapeutically relevant molecules. smolecule.com

Development of Therapeutically Relevant Derivatives

The chemical structure of this compound allows for various modifications to generate derivatives with potential therapeutic applications. The presence of the phenolic hydroxyl group and the bromine atom provides reactive sites for further chemical transformations. smolecule.com For instance, the bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of different functional groups. smolecule.com

Research has focused on synthesizing derivatives with antimicrobial and anti-inflammatory properties. The synthesis of novel nitrogen heterocycles, such as imidazolones and pyrazinones, attached to a coumarin (B35378) ring has been achieved using bromo-derivatives as starting materials. grafiati.com These new compounds have shown promising antibacterial activity. grafiati.com Additionally, chalcone (B49325) derivatives synthesized from precursors like 2-bromo-4,5-dimethoxybenzaldehyde (B182550) have been investigated for their anticancer activity. grafiati.com

Synthetic Routes to Bioactive Molecules (e.g., Ivabradine intermediates)

A significant application of compounds structurally related to this compound is in the synthesis of the antianginal drug Ivabradine. vulcanchem.comgoogle.com A key intermediate in the industrial synthesis of Ivabradine is 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. vulcanchem.comgoogle.comgoogle.com

Below is a table summarizing the key intermediates and their roles in the synthesis of Ivabradine:

| Intermediate | Role in Synthesis | Reference |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Key intermediate for the synthesis of Ivabradine. | vulcanchem.comgoogle.comgoogle.com |

| 3,4-dimethoxybenzaldehyde | Starting material in a three-step synthesis of the key intermediate. | google.com |

| (3,4-dimethoxyphenyl)methanol | Starting material in a more efficient synthesis of the key intermediate. | vulcanchem.comgoogle.com |

| 2-bromo-4,5-dimethoxybenzaldehyde | Starting material in an alternative three-step synthesis of the key intermediate with a 65% overall yield. | google.com |

Applications in Advanced Materials Science and Other Industrial Research

Role as an Intermediate in Complex Organic Synthesis

3-Bromo-4,5-dimethylphenol is a versatile chemical intermediate used in the synthesis of a variety of organic molecules. aaronchem.com Its structure, featuring a phenolic hydroxyl group and a bromine atom on a dimethyl-substituted benzene (B151609) ring, provides multiple reactive sites for chemical modification. aaronchem.comchemicalbook.com The bromine atom, in particular, imparts an electrophilic character to the compound.

Synthesis of Fine Chemicals and Specialty Compounds

This compound serves as a key precursor in the production of fine chemicals, including those used in the pharmaceutical and agrochemical industries. aaronchem.com The reactivity of its functional groups allows for its incorporation into more complex molecular structures. aaronchem.com Chemists can utilize the bromine and hydroxyl groups to engage in a range of transformations, such as nucleophilic substitutions and coupling reactions, to build new drug candidates and specialty agricultural compounds. aaronchem.com The presence of the bromine atom is particularly useful for introducing other functional groups into the aromatic ring, making it a valuable building block for preparing other phenolic derivatives. chemicalbook.com

Building Block for Multifunctional Molecules

This compound functions as a foundational building block for constructing multifunctional molecules with tailored properties. aaronchem.com The dimethyl substitution pattern on the phenol (B47542) ring provides steric hindrance, which can be strategically used to influence the regioselectivity and stereoselectivity of subsequent chemical reactions. aaronchem.com This control is especially important in the synthesis of chiral molecules where the precise spatial arrangement of atoms is critical for the desired activity or function. aaronchem.com Through various synthetic pathways, this compound can be modified to create diverse organic compounds with specific structural motifs and functionalities. aaronchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71942-14-8 | aaronchem.comchemicalbook.comchemsrc.com |

| Molecular Formula | C₈H₉BrO | aaronchem.com |

| Molecular Weight | 201.06 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | 97% | chemsrc.com |

| Storage | Inert atmosphere, room temperature |

Research in Polymer Chemistry

While direct research on the polymerization of this compound is not extensively documented, its structural similarity to other brominated phenols, such as 4-bromo-2,6-dimethylphenol (B182379), provides a strong basis for its potential applications in polymer science.

Monomer for Phenolic Resins and Polymeric Materials (analogous to 4-bromo-2,6-dimethylphenol)

Analogous to related compounds like 4-bromo-2,6-dimethylphenol (BDMP), this compound is a potential monomer for synthesizing poly(phenylene oxide) (PPO) resins. researchgate.net The polymerization of BDMP often involves an oxidative coupling mechanism where the phenoxy radical propagates by displacing the bromide ion. researchgate.net This process can be initiated by various oxidizing agents or mediated by metal catalysts. researchgate.net Research has shown that BDMP can be polymerized in the presence of a cobalt acetoacetonate catalyst to produce PPO, a thermally stable polymer. researchgate.net Given its similar functional groups, this compound could theoretically undergo similar polymerization reactions to form novel phenolic materials.

Studies on Polymerization Mechanisms and Properties

Studies on analogous compounds provide insight into the potential polymerization mechanisms for this compound. For instance, the polymerization of BDMP has been achieved through cobalt-mediated radical polymerization, a controlled process that allows for the synthesis of polymers with a narrow molecular weight distribution. researchgate.net This method has also been used to create block copolymers by reacting BDMP with other monomers like poly(dimethyl siloxane), styrene, and methyl methacrylate. researchgate.net Such studies are crucial for developing new, thermally stable block copolymers with a wide range of chemical compositions and structures. researchgate.net The reactivity of different bromo-xylenol isomers in polymerization can vary, indicating that conformational factors and reaction conditions play a significant role. researchgate.net

Table 2: Analogous Polymerization Research

| Monomer | Polymerization Method | Resulting Polymer/Copolymer | Research Focus | Source |

| 4-Bromo-2,6-dimethylphenol (BDMP) | Cobalt Mediated Radical Polymerization | Poly(phenylene oxide) (PPO) | Synthesis of PPO with narrow molecular weight distribution. | researchgate.net |

| 4-Bromo-2,6-dimethylphenol (BDMP) | Controlled Copolymerization | PPO-poly(dimethyl siloxane) block copolymer | Creation of novel, thermally stable block copolymers. | researchgate.net |

| Bromo-2,6-xylenol Isomers | Iodine-initiated Polymerization | Low molecular weight polymers and copolymers | Investigation of reactivity differences and radical mechanisms. | researchgate.net |

Catalyst Research and Development

The field of catalyst research and development intersects with brominated phenols like this compound in several ways. While the compound itself is not typically a catalyst, its structural class is integral to the study and synthesis of catalytic systems.

Bromo-organic compounds are important intermediates in the production of various chemicals and play a role in catalysis. sci-hub.se Research on the isomer 2-Bromo-4,5-dimethylphenol (B1295274) has explored its reaction with boron trifluoride to form boron trifluoride etherate, a Lewis acid commonly used as a catalyst in organic reactions. smolecule.com This suggests that substituted bromophenols can act as precursors for synthesizing valuable catalysts.

Furthermore, phenol derivatives are often used as substrates in the development of new catalytic reactions. For example, research into biomimetic catalysts that mimic haloperoxidase enzymes has used various phenol derivatives, including 2,4-dimethylphenol (B51704) and 2,6-dimethylphenol (B121312), as substrates for oxidative bromination reactions. acs.org In these studies, a vanadyl porphyrin complex efficiently catalyzed the bromination of these phenols in an aqueous medium. acs.org Such research is fundamental to understanding catalytic mechanisms and developing more efficient and selective catalysts for important chemical transformations. acs.org

Investigation of this compound as a Ligand or Precursor for Catalysts

General research into related compounds, such as other brominated phenol isomers, indicates that the electronic and steric properties imparted by the bromine atom and methyl groups can influence the coordination chemistry and catalytic activity of resulting metal complexes. For instance, the phenoxide group can act as a ligand for various transition metals, and the bromo-substituent could potentially be involved in oxidative addition steps in certain catalytic cycles or influence the electronic nature of the catalyst's active site.

A patent for the synthesis of various phenols describes a method to produce this compound itself through a catalytically driven process. google.commsu.edugoogle.com This process involves the iridium-catalyzed borylation of 3-bromo-o-xylene, followed by an oxidation step. google.commsu.edugoogle.com In this context, this compound is the product of a catalytic reaction, not a component of the catalyst system itself. google.commsu.edugoogle.com

The lack of specific data precludes the creation of a detailed summary or data table on the catalytic performance of systems derived from this compound. Further research would be necessary to explore its potential in this area of materials science.

Environmental Research and Degradation Studies of 3 Bromo 4,5 Dimethylphenol

Environmental Fate and Persistence Research

The environmental persistence of 3-bromo-4,5-dimethylphenol is largely influenced by the chemical stability conferred by its substituents—a bromine atom and two methyl groups on the phenol (B47542) ring. Generally, brominated phenols are known for their persistence in the environment. who.int

Studies on Biodegradation Potential

Direct studies on the biodegradation of this compound are not available. However, research on analogous compounds indicates that it is likely to be resistant to rapid biodegradation. Brominated phenols are generally not readily biodegradable and tend to persist in the environment. who.int The presence of a bromine atom can inhibit microbial degradation.

Studies on dimethylphenols suggest that their biodegradability can vary. For instance, compounds like 2,3-, 2,4-, and 3,4-dimethylphenol (B119073) are considered less easily biodegradable compared to phenol or cresols. nih.gov The position of the methyl groups significantly influences the degradation pathways. For example, some bacteria can degrade 3,4-dimethylphenol, but the process can be repressed by the accumulation of intermediate metabolites like 4-hydroxy-2-methylbenzaldehyde. nih.gov

Anaerobic biodegradation of monobrominated phenols has been observed, with debromination being a key initial step. asm.org For instance, 2-bromophenol (B46759) can be debrominated to phenol, which is then further degraded. asm.org However, the degradation of 3-bromophenol (B21344) and 4-bromophenol (B116583) under certain anaerobic conditions is less consistent. asm.org White-rot fungi, such as Trametes versicolor, have also shown potential in degrading brominated phenols, often facilitated by enzymes like laccase. researchgate.net

Given this, the biodegradation of this compound would likely involve initial reductive debromination followed by the degradation of the resulting dimethylphenol. The methyl groups at positions 4 and 5 might present steric hindrance to enzymatic attack, potentially slowing down the degradation process.

Table 1: Biodegradation of Structurally Similar Phenolic Compounds

| Compound | Biodegradation Findings | Reference |

| Brominated Phenols | Generally not readily biodegradable and persist in the environment. | who.int |

| 2-Bromophenol | Can be anaerobically debrominated to phenol. | asm.org |

| Dimethylphenols | Generally less easily biodegradable than phenol and cresols. | nih.gov |

| 3,4-Dimethylphenol | Can be degraded by Pseudomonas species, but intermediate accumulation can inhibit the process. | nih.govnih.gov |

Photodegradation Pathways

The photodegradation of this compound is expected to occur in the presence of light. The primary mechanism for the photolysis of brominated phenols is the cleavage of the carbon-bromine (C-Br) bond. acs.orgua.es The position of the bromine atom on the aromatic ring influences the rate of debromination, with ortho positions generally being the most photoreactive, followed by meta and para positions. ua.es

Studies on various bromophenols have shown that they can be degraded under UV and sunlight irradiation. acs.org For instance, 4-bromophenol and 2,4,6-tribromophenol (B41969) have been shown to undergo photodegradation. magnusconferences.com The process often involves the formation of lower brominated congeners. ua.es For this compound, photodegradation would likely initiate with the cleavage of the C-Br bond, leading to the formation of 4,5-dimethylphenol and a bromide radical. The resulting dimethylphenol would then be susceptible to further photo-oxidation.

The presence of other substances in the environment, such as natural organic matter, can influence the photodegradation process. Additionally, photosensitizers can enhance the degradation rate.

Advanced Oxidation Processes (AOPs) for Remediation Research

Advanced Oxidation Processes (AOPs) are promising technologies for the remediation of persistent organic pollutants like brominated phenols. These processes rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. pjoes.com

Application of UV/O₃ and Other Techniques for Degradation

Various AOPs have been successfully applied to the degradation of compounds structurally similar to this compound.

UV/O₃: The combination of ultraviolet (UV) irradiation and ozone (O₃) is a powerful AOP. For 4-chloro-3,5-dimethylphenol (B1207549), a structural analog, the UV/O₃ process has been shown to be highly effective, leading to almost complete removal of total organic carbon (TOC). nih.gov

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. It has been effectively used for the degradation of various phenolic compounds. pjoes.com

Photo-Fenton: The photo-Fenton process (UV/H₂O₂/Fe²⁺) is another highly efficient AOP. The addition of iron salts can enhance the degradation of dimethylphenols. For example, the degradation of 2,6-dimethylphenol (B121312) was significantly improved in a UV/TiO₂ system with the addition of Fe(III). researchgate.netnih.gov

Sulfate (B86663) Radical-Based AOPs: AOPs based on the generation of sulfate radicals (SO₄•⁻), typically through the activation of persulfate (PDS) or peroxymonosulfate (B1194676) (PMS), have also been shown to be effective. The UV/PDS process can accelerate the degradation of halogenated phenols. The presence of nitrite (B80452) can influence the degradation of bromophenols in sulfate radical-based systems, leading to the formation of nitrated byproducts.

Given these findings, it is highly probable that AOPs such as UV/O₃, UV/H₂O₂, and photo-Fenton would be effective in degrading this compound.

Table 2: Application of AOPs for the Degradation of Related Phenolic Compounds

| Compound | AOP Technique | Key Findings | Reference |

| 4-Chloro-3,5-dimethylphenol | UV/O₃ | Nearly complete elimination of TOC. | nih.gov |

| 2,6-Dimethylphenol | UV/TiO₂/Fe(III) | 90% degradation achieved under optimal conditions. | researchgate.netnih.gov |

| Halogenated Phenols | UV/PDS | Accelerated degradation compared to UV alone. |

Identification of Degradation Products and By-products

The degradation of this compound via AOPs is expected to produce a series of intermediate products before complete mineralization to carbon dioxide, water, and bromide ions.

Based on studies of similar compounds, the degradation pathway would likely involve:

Hydroxylation: The initial attack by hydroxyl radicals would lead to the formation of hydroxylated derivatives.

Debromination: The cleavage of the C-Br bond would release bromide ions into the solution.

Ring Opening: The aromatic ring would be opened, forming smaller organic acids such as oxalic acid and formic acid. nih.gov

Mineralization: Further oxidation of the organic acids would lead to the final products of CO₂, H₂O, and Br⁻.

For 4-chloro-3,5-dimethylphenol, degradation via UV/O₃ resulted in the formation of 2,6-dimethylbenzo-1,4-quinone and various organic acids. nih.gov In the degradation of halogenated phenols using sulfate radical-based AOPs, the formation of nitrated byproducts has been observed in the presence of nitrite.

Ecological Impact Research and Risk Assessment

The ecological impact of this compound is anticipated to be similar to that of other brominated phenols, which are known to be toxic to aquatic organisms. who.intnih.gov The toxicity of brominated phenols generally increases with the degree of bromination. who.int

Dimethylphenols are also recognized as being toxic to aquatic life. tcichemicals.comfishersci.com For instance, 2,4-dimethylphenol (B51704) is considered moderately toxic to aquatic organisms. herts.ac.uk The combination of bromine and methyl groups in this compound suggests a significant potential for ecotoxicity.

The persistence of brominated phenols in the environment, coupled with their toxicity, raises concerns about their potential for bioaccumulation in the food chain. who.inteuropa.eu While specific data for this compound is lacking, the properties of its structural analogs suggest that it should be handled with care to prevent its release into the environment. ketonepharma.com

Table 3: Ecotoxicity Data for Analogous Phenolic Compounds

| Compound | Organism | Toxicity Endpoint | Value | Reference |

| 2-Bromophenol | Daphnid | 21-day NOEC | 0.2 mg/L | who.int |

| 2,4,6-Tribromophenol | Fish | 96-h LC₅₀ | 0.2 - 6.8 mg/L | who.int |